2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate
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Overview
Description
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes two chromene units and a dimethylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate typically involves multiple steps. One common approach is the condensation of appropriate chromene derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can lead to the formation of intermediate compounds, which are then further reacted to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(3,4-dihydroxyphenyl)-3,3’,4,4’-tetrahydro-2H,2’H-4,8’-bichromene-3,3’,5,5’,7,7’-hexol: A compound with a similar chromene structure but different functional groups.
7’-Hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione: Another bichromene derivative with hydroxy and dione groups.
Uniqueness
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes.
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-23(2,3)22(26)27-14-8-9-15-16(12-20(24)28-19(15)11-14)17-10-13-6-4-5-7-18(13)29-21(17)25/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBBNJXKNSLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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